molecular formula C6H8N2O3 B2899554 methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 53064-64-5

methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B2899554
CAS No.: 53064-64-5
M. Wt: 156.141
InChI Key: CQKURVPYALSWJB-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 5-position, an oxo group at the 2-position, and a carboxylate ester at the 4-position. It is a white crystalline powder with a distinct aromatic odor and is soluble in organic solvents such as ethanol and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate can be synthesized through the reaction of benzylamine with glyoxal and methyl chloroformate under acidic conditions. The reaction typically involves heating the reactants in a solvent such as ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
  • Methyl 5-methyl-2-oxo-2,3-dihydro-1H-pyrrole-4-carboxylate
  • Methyl 5-methyl-2-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(5(9)11-2)8-6(10)7-3/h1-2H3,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKURVPYALSWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-64-5
Record name methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-oxo-butyric acid methyl ester (100 mmol) (Lida, H. et al. Synthetic Communication, 1973, 3, 225–230) in 150 mL of ethanol was added KOCN (16.2 g, 200 mmol). The mixture was heated at 80° C. for 2 h. The solution was acidified with 2 N HCl and concentrated to half of the volume in vacuo. The product precipitated out upon cooling. Filtration, followed by washing with water, provided 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid methyl ester 4a (15 g, >95%). MS (ESI+) (M+1)=157.
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
KOCN
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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